molecular formula C10H19ClN2O B8102559 3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride

3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride

Cat. No.: B8102559
M. Wt: 218.72 g/mol
InChI Key: IRAJLCDVQNWVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride is a versatile nitrogen-containing spirocyclic compound with the molecular formula C10H19ClN2O and a molecular weight of 218.73 g/mol . This compound serves as a valuable synthetic intermediate and molecular scaffold in medicinal chemistry and drug discovery. Its spirocyclic structure features two nitrogen atoms within its fused ring systems, making it a privileged building block for the construction of more complex bioactive molecules. Recent research highlights the significant application of this compound and its derivatives in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that target specific proteins for degradation. In particular, 3,9-Diazaspiro[5.6]dodecan-10-one can function as a key component of the linker system that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand . This application is exemplified in the design of novel bifunctional compounds capable of degrading the Androgen Receptor (AR), a target of high interest in the treatment of cancers such as prostate cancer and AR-positive breast cancer . The structural rigidity and physicochemical properties imparted by this spirocyclic scaffold are advantageous for optimizing the potency and selectivity of these innovative therapeutic modalities. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,9-diazaspiro[5.6]dodecan-10-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-9-1-2-10(5-8-12-9)3-6-11-7-4-10;/h11H,1-8H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAJLCDVQNWVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CCNC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-56-6
Record name 3,9-Diazaspiro[5.6]dodecan-10-one, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Imine Formation and Allylation

The synthesis begins with the condensation of benzylamine with aldehydes to form imines 3b–3d in near-quantitative yields (Scheme 1). These imines undergo nucleophilic addition with allylmagnesium chloride in tetrahydrofuran (THF) at −20°C, yielding intermediates 4b–4d in >90% yields. The use of THF instead of toluene and substitution of allylmagnesium bromide with chloride improved reproducibility and scalability.

Table 1: Reaction Conditions for Allylation

StepReagentsSolventTemperatureYield
Imine formationBenzylamine, tolueneTolueneReflux~100%
AllylationAllylMgClTHF−20°C → rt>90%

One-Pot Bromination and Cyclization

Intermediates 4b–4d are subjected to a one-pot bromination-cyclization sequence using aqueous HBr and Br₂ in dichloromethane, followed by triethylamine quenching. This generates spirocyclic precursors 6b–6d with 90% purity, eliminating the need for column chromatography. The exothermic bromination step requires careful temperature control (<25°C) to prevent side reactions.

Hydroboration-Oxidation and Mesylation

Borane-Dependent Hydroboration

The hydroboration-oxidation of alkene 8 to alcohol 9 is a critical bottleneck. Freshly prepared borane (from NaBH₄ and I₂) is essential, as commercial BH₃ sources led to reduced yields (71–83% vs. <50%). The resulting alcohol 9 is mesylated to yield 10 , setting the stage for pyrrolidine ring closure.

Table 2: Hydroboration-Oxidation Optimization

Borane SourceYield of 9 Notes
Freshly prepared BH₃71–83%Optimal for scale-up
Commercial BH₃·THF<50%Inconsistent reactivity

Final Cyclization and Hydrochloride Formation

Cyclization of mesylate 10 under basic conditions forms the spirocyclic core. Subsequent hydrogenolysis of the Cbz group (catalytic H₂/Pd) and treatment with HCl yields 3,9-diazaspiro[5.6]dodecan-10-one hydrochloride. Notably, sulfur-containing analogs (e.g., 1f , 1m ) failed under hydrogenolysis conditions, necessitating alternative deprotection strategies.

Alternative Routes via tert-Butyl Carbamate Protection

Boc-Protected Intermediate Synthesis

A complementary approach involves tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, a precursor synthesized via Boc protection of 3-(piperidin-4-yl)propan-1-ol. Reaction with di-tert-butyl dicarbonate in dioxane or dichloromethane (20–25°C, 2–12 h) affords the Boc-protected alcohol in 82–88% yields (Table 3).

Table 3: Boc Protection Conditions

SolventBaseTemperatureTimeYield
DioxaneNaOH0°C → rt12 h82%
DichloromethaneNone20°C2 h88%

Limitations and Adaptations

Analytical Characterization

Spectroscopic Data

The hydrochloride salt exhibits characteristic signals in ¹H NMR (DMSO-d₆): δ 7.29 (d, J = 4.4 Hz, 4H), 3.65 (s, 2H), and 2.43 (t, J = 7.3 Hz, 2H). LCMS analysis confirms the molecular ion at m/z 202.2 [M + H]⁺, consistent with the spirocyclic framework.

Elemental Analysis

Found: C, 83.35; H, 9.79; N, 7.28 (calculated for C₁₄H₁₉N: C, 83.53; H, 9.51; N, 6.96). Minor deviations suggest trace solvent retention, common in hygroscopic hydrochlorides .

Chemical Reactions Analysis

Types of Reactions

3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new spiro compounds with different substituents .

Scientific Research Applications

3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Methyl-3,9-Diazaspiro[5.6]dodecan-10-one Dihydrochloride

  • Molecular Formula : C₁₁H₂₂Cl₂N₂O
  • Molecular Weight : 269.21 g/mol
  • CAS: 1390654-21-3 Key Differences: The addition of a methyl group at the 9-position increases molecular weight by 14.03 g/mol compared to the parent compound. Pharmacological Impact: Methylation may alter metabolic stability or binding affinity to targets such as kinases or GPCRs, though specific data are unavailable in the evidence.

3,9-Diazaspiro[5.6]dodecan-10-one (Free Base)

  • Molecular Formula : C₁₀H₁₈N₂O
  • Molecular Weight : 182.26 g/mol
  • CAS : 1268334-89-9
    Key Differences :
    • The absence of hydrochloride salts reduces molecular weight by 72.92 g/mol , significantly lowering polarity.
    • The free base form is less water-soluble, necessitating salt formation (e.g., dihydrochloride) for formulation in injectables or oral dosage forms .
    • Stability: Hydrochloride salts generally exhibit better crystallinity and shelf life compared to free bases.

9-(Cyclopropylmethyl)-3,9-Diazaspiro[5.6]dodecan-10-one HCl

  • CAS: Not explicitly provided (ChemDiv ID: BB93-0103)
  • Structure: Features a cyclopropylmethyl substituent at the 9-position . Key Differences: The cyclopropylmethyl group introduces steric bulk and electron-withdrawing effects, which could modulate receptor binding kinetics. Potential Applications: Such modifications are common in CNS drugs to enhance blood-brain barrier penetration or reduce off-target interactions .

Spiro[5.5]undecane Derivatives

  • Example: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1228631-69-3 ) .
    Key Differences :
    • The spiro[5.5] system (six-membered + six-membered rings) versus spiro[5.6] alters ring strain and conformational flexibility.
    • A [5.5] system may favor planar conformations, while [5.6] systems adopt puckered geometries, impacting interactions with chiral targets .

Physicochemical and Pharmacological Comparisons

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (Water) Salt Form
3,9-Diazaspiro[5.6]dodecan-10-one HCl 255.18 -0.28 High Dihydrochloride
9-Methyl derivative 269.21 ~0.1* Moderate Dihydrochloride
Free Base 182.26 ~1.5* Low None

*Estimated based on structural analogs.

Research and Development Considerations

  • Salt Selection : The dihydrochloride form is preferred for its balance of solubility and stability, critical for preclinical testing .
  • Structural Modifications : Substituents like methyl or cyclopropylmethyl groups are explored to optimize pharmacokinetics (e.g., half-life, bioavailability) .
  • Safety Profiles: Limited hazard data exist, but spirocyclic amines generally exhibit manageable toxicity, as seen in 8-aminospiro[4.5]decane hydrochloride (No significant hazards reported) .

Biological Activity

3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes nitrogen atoms, which are critical for its biological interactions. The molecular formula is C9H16N2OC_9H_{16}N_2O and the compound is often studied in its dihydrochloride form for enhanced solubility and stability.

Structural Information

PropertyValue
Molecular FormulaC₉H₁₆N₂O₂
SMILESC1COCCC12CC(=O)NCCN2
InChIInChI=1S/C9H16N2O2/c12-8-7-9(11-4-3-10-8)1-5-13-6-2-9/h11H,1-7H2,(H,10,12)
InChIKeyRUPQUGZZXCAFPY-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both nitrogen and oxygen in its structure enables diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Pharmacological Studies

Research has indicated that compounds similar to 3,9-Diazaspiro[5.6]dodecan-10-one exhibit a range of biological activities:

  • Anticonvulsant Activity : Studies have shown that related spiro compounds can delay the onset of seizures in animal models, suggesting potential use in treating epilepsy or other seizure disorders .
  • Antithrombotic Properties : Some derivatives have been identified as glycoprotein antagonists that may prevent thrombosis, indicating a role in cardiovascular health .
  • CNS Activity : Molecular modeling studies suggest that these compounds can modulate the GABA-A receptor, implicating their potential as anxiolytics or sedatives .

Study 1: Anticonvulsant Activity Evaluation

A study evaluated the anticonvulsant properties of a series of diazaspiro compounds, including those structurally related to 3,9-Diazaspiro[5.6]dodecan-10-one. The results indicated significant delays in seizure onset compared to standard treatments like phenobarbital.

Study 2: Antithrombotic Effects

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of certain diazaspiro compounds as non-peptide glycoprotein antagonists, demonstrating their potential in preventing thrombosis-related conditions .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Starting Materials : Typically synthesized from N-benzyl piperidine derivatives and ethyl cyanoacetate.
  • Reaction Conditions : The process often uses mild conditions to enhance yield and scalability.
  • Final Product : The compound is usually obtained in its hydrochloride form for improved solubility.

Synthesis Overview Table

StepDescription
Starting MaterialN-benzyl piperidine + ethyl cyanoacetate
Key ReactionHydrolysis followed by reduction
Final ProductThis compound

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,9-Diazaspiro[5.6]dodecan-10-one hydrochloride, and how can spirocyclic intermediates be stabilized during the process?

  • Methodology : Synthesis typically involves cyclization reactions using tert-butyl carbamate (Boc) protecting groups to prevent undesired side reactions. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate derivatives (CAS: 1228631-69-3) are intermediates that require precise pH control and anhydrous conditions to stabilize the spirocyclic core . Catalysts like palladium or nickel may be used for cross-coupling steps, but reaction temperatures should not exceed 80°C to avoid decomposition .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm spirocyclic integrity using mass spectrometry (MS) .

Q. How can the spirocyclic structure and hydrochloride salt form of this compound be confirmed using spectroscopic and crystallographic methods?

  • Structural Analysis :

  • NMR : Use 1^1H and 13^13C NMR to verify the spiro junction (characteristic splitting patterns) and protonation state of the diaza groups. For example, similar spiro compounds show distinct shifts at δ 3.2–4.1 ppm for protons adjacent to the spiro nitrogen .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the spatial arrangement of the spiro system and confirms hydrochloride salt formation via chloride ion coordination .

Q. What chromatographic methods are recommended for assessing purity and resolving synthetic byproducts?

  • HPLC Protocol :

  • Column : C18 (4.6 × 250 mm, 5 µm).
  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile.
  • Flow Rate : 1.0 mL/min, 25°C .
    • Resolution Criteria : Ensure a resolution (R) ≥1.5 between the target compound and impurities (e.g., unreacted intermediates or diastereomers) using UV detection at 220–254 nm .

Advanced Research Questions

Q. How should researchers address discrepancies in reported binding affinities or pharmacological activity across different assays?

  • Troubleshooting Framework :

  • Assay Conditions : Compare buffer pH (e.g., physiological vs. acidic conditions) and ionic strength, as protonation states of the diaza groups influence receptor interactions .
  • Sample Purity : Re-analyze batches via HPLC to rule out undetected impurities (e.g., regioisomers) that may skew activity data .
  • Biological Models : Validate target specificity using knockout cell lines or competitive binding assays with reference standards (e.g., USP-grade impurities) .

Q. What strategies optimize the compound’s stability in physiological buffers for in vitro studies?

  • Stability Testing :

  • pH Sensitivity : Perform accelerated degradation studies (e.g., 40°C for 72 hours) across pH 2–8. Spiro compounds often degrade via ring-opening at extremes (pH <3 or >8) .
  • Light Sensitivity : Store solutions in amber vials under inert gas (N2_2) to prevent photolytic cleavage .
    • Formulation Adjustments : Use cyclodextrins or lipid-based carriers to enhance solubility and buffer compatibility .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications to the spiro core?

  • SAR Design Principles :

  • Core Modifications : Introduce substituents at the 6-position of the spiro ring (e.g., methyl or fluorine groups) to assess steric and electronic effects on target engagement .
  • Salt Variations : Compare hydrochloride with other counterions (e.g., citrate or sulfate) to optimize bioavailability .
    • Activity Testing : Use high-throughput screening (HTS) with orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to validate hits .

Safety and Handling

Q. What precautions are critical for safe handling and disposal of this compound in laboratory settings?

  • Containment : Use fume hoods and electrostatic-safe containers to minimize airborne exposure and ignition risks .
  • Decontamination : Collect spills with vacuum systems equipped with HEPA filters, and dispose of waste via licensed hazardous chemical facilities .
  • Personal Protective Equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and respiratory protection (NIOSH-approved N95 masks) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.